2,3,4,5,6-Pentamethylphenylboronic acid
Overview
Description
2,3,4,5,6-Pentamethylphenylboronic acid is an organoboron compound with the molecular formula C11H17BO2. It is characterized by a phenyl ring substituted with five methyl groups and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, where it serves as a boron reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentamethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3,4,5,6-pentamethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation and degradation of the reagents .
Industrial Production Methods: Industrial production of this compound often employs large-scale Grignard reactions, where the phenylmagnesium bromide derivative is reacted with boron-containing compounds. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentamethylphenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and halogenated organic compounds in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2,3,4,5,6-Pentamethylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentamethylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated substrate, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the methyl substituents, making it less sterically hindered and more reactive in certain coupling reactions.
2,4,6-Trimethylphenylboronic acid: Contains fewer methyl groups, resulting in different steric and electronic properties.
2,3,4,5,6-Pentafluorophenylboronic acid: Substituted with fluorine atoms instead of methyl groups, leading to distinct reactivity and applications.
Uniqueness: 2,3,4,5,6-Pentamethylphenylboronic acid is unique due to its high steric hindrance and electron-donating methyl groups, which can influence the reactivity and selectivity of its reactions. This makes it particularly useful in the synthesis of sterically demanding biaryl compounds .
Properties
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h13-14H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUQGRGYLGFBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1C)C)C)C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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